![molecular formula C16H20O3 B1521323 3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid CAS No. 1039945-17-9](/img/structure/B1521323.png)
3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid
Overview
Description
3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid, also known as 6-methyl-m-cresol, is a low-molecular-weight organic compound with a wide range of potential applications in research and industry. It is a highly versatile molecule, with a wide range of uses in biochemical and physiological research, as well as in the synthesis of drugs and other compounds.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of benzoic acid derivatives, including methods for generating new compounds and understanding their properties. For instance, studies have reported on the synthesis of cyclic dipeptidyl ureas through Ugi reactions, exploring the structural characteristics of these compounds via X-ray diffraction (Sañudo et al., 2006). Another study detailed the synthesis of dichloroisoeverninic acid, highlighting the process of generating this compound from methyl orsellinate in multiple steps (Dornhagen & Scharf, 1985).
Photocyclization and Chemical Reactions
Photocyclization studies of substituted propenoic acids have led to the formation of various compounds, demonstrating the potential of these chemical reactions in creating new molecular structures with potential applications in material science and pharmaceuticals (Tominaga et al., 1996).
Supramolecular and Macromolecular Structures
Research into the hierarchical control of internal superstructure, diameter, and stability of supramolecular and macromolecular columns from monodendritic building blocks shows the versatility of benzoic acid derivatives in material science, particularly in designing and engineering new materials with specific properties (Percec et al., 1998).
Lanthanide Coordination Compounds
Studies on the synthesis and structure of lanthanide coordination compounds using benzoic acid derivatives as ligands reveal insights into how these compounds can be used to manipulate the luminescent properties of materials, which has implications for their use in sensors, displays, and lighting technologies (Sivakumar et al., 2010).
Metabolism and Bioconversion
Investigations into the metabolism of methoxy substituents of benzoic acids by anaerobic bacteria provide understanding of biochemical pathways relevant to environmental chemistry and bioremediation processes. This research highlights the bioconversion mechanisms of methoxylated benzoic acids to hydroxylated derivatives, which is significant for understanding the degradation of organic compounds in natural settings (Deweerd et al., 1988).
properties
IUPAC Name |
3-[(6-methylcyclohex-3-en-1-yl)methoxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-12-5-2-3-7-15(12)11-19-10-13-6-4-8-14(9-13)16(17)18/h2-4,6,8-9,12,15H,5,7,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBBSJHZMRSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1COCC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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